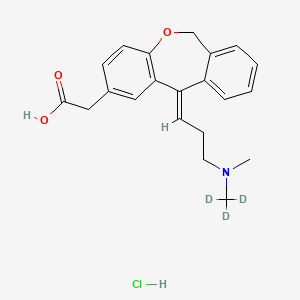
Olopatadin-d3-Hydrochlorid
Übersicht
Beschreibung
Olopatadine-d3 (hydrochloride) is a deuterated form of olopatadine hydrochloride, which is a selective histamine H1 antagonist and mast cell stabilizer. It is primarily used to treat allergic conjunctivitis and rhinitis by blocking the effects of histamine, a primary inflammatory mediator .
Wissenschaftliche Forschungsanwendungen
Olopatadin-d3 (Hydrochlorid) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Referenzstandard in der analytischen Chemie zur Quantifizierung von Olopatadin in verschiedenen Formulierungen verwendet.
Biologie: Wird auf seine Auswirkungen auf die Histaminfreisetzung und die Mastzellstabilisierung untersucht.
Medizin: Wird in der klinischen Forschung eingesetzt, um seine Wirksamkeit und Sicherheit bei der Behandlung allergischer Erkrankungen zu untersuchen.
Industrie: Wird bei der Entwicklung neuer Antihistaminformulierungen und als Qualitätskontrollstandard eingesetzt
Wirkmechanismus
Olopatadin-d3 (Hydrochlorid) wirkt, indem es selektiv Histamin-H1-Rezeptoren blockiert und Mastzellen stabilisiert. Dies verhindert die Freisetzung von Histamin und anderen Entzündungsmediatoren, wodurch allergische Symptome reduziert werden. Zu den molekularen Zielen gehören Histamin-H1-Rezeptoren und Pfade, die an der Mastzelldegranulation beteiligt sind .
Wirkmechanismus
Target of Action
Olopatadine-d3 Hydrochloride primarily targets the Histamine H1 receptor . This receptor plays a crucial role in mediating inflammatory and allergic reactions . Olopatadine also interacts with other targets such as Histamine H2 and H3 receptors, and various proteins in the S100 family .
Mode of Action
Olopatadine-d3 Hydrochloride acts as a selective antagonist of the Histamine H1 receptor . By blocking the effects of histamine, a primary inflammatory mediator, it attenuates inflammatory and allergic reactions . It also acts as a mast cell stabilizer , inhibiting the release of histamine from mast cells .
Biochemical Pathways
The primary biochemical pathway affected by Olopatadine-d3 Hydrochloride is the histamine signaling pathway . By blocking the Histamine H1 receptor, it prevents histamine-induced effects on conjunctival epithelial cells . Additionally, it has been found to target the NF-κB signaling pathway , which plays a major role in inflammatory responses .
Result of Action
The action of Olopatadine-d3 Hydrochloride results in the attenuation of inflammatory and allergic reactions . This includes a reduction in symptoms such as ocular itching associated with allergic conjunctivitis and symptoms of seasonal allergic rhinitis . It has also been found to have a protective effect against acute lung injury induced by lipopolysaccharide (LPS), a bacterial endotoxin .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Olopatadine-d3 Hydrochloride works by attenuating inflammatory and allergic reactions . It interacts with histamine H1 receptors, blocking the effects of histamine, a primary inflammatory mediator . This interaction inhibits the release of inflammatory lipid mediators such as leukotriene and thromboxane from human polymorphonuclear leukocytes and eosinophils .
Cellular Effects
Olopatadine-d3 Hydrochloride has a significant impact on various types of cells and cellular processes. It influences cell function by blocking the effects of histamine, thereby reducing inflammatory and allergic reactions . In a study, Olopatadine Hydrochloride was found to attenuate lipopolysaccharide (LPS)-induced elevation of proinflammatory markers, oxidative stress, neutrophil infiltration, edema, and damage in lungs .
Molecular Mechanism
The molecular mechanism of Olopatadine-d3 Hydrochloride involves its action as a selective histamine H1 antagonist . It blocks the effects of histamine at the molecular level, which is a primary inflammatory mediator that causes inflammatory and allergic reactions . It also acts as a mast cell stabilizer, inhibiting the immunologically-stimulated release of histamine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Olopatadine-d3 Hydrochloride change over time. A study found that heat sterilization yields a higher content of Olopatadine Hydrochloride degradation products in eye drops compared to unsterilized drug product or drug product sterilized by filtration .
Dosage Effects in Animal Models
The effects of Olopatadine-d3 Hydrochloride vary with different dosages in animal models. A study found that treatment with Olopatadine Hydrochloride significantly ameliorated LPS-induced lung injury, thus conferring improvement in survival . The effects produced by Olopatadine Hydrochloride medium dose (1 mg/kg) were comparable to dexamethasone standard .
Metabolic Pathways
Olopatadine-d3 Hydrochloride is involved in metabolic pathways that include interactions with enzymes or cofactors. It undergoes hepatic metabolism in a non-extensive manner . Based on oral pharmacokinetic studies, there are at least six circulating metabolites in human plasma .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of olopatadine-d3 (hydrochloride) involves the incorporation of deuterium atoms into the olopatadine molecule. One common method is the use of deuterated reagents in the synthesis process. For example, the synthesis can start with the reaction of N,N-dimethylamino chloropropane hydrochloride with potassium bromide and hexamethyl phosphoramide in dimethyl sulfoxide, followed by the addition of isoxepac .
Industrial Production Methods
Industrial production of olopatadine-d3 (hydrochloride) typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and filtration .
Analyse Chemischer Reaktionen
Reaktionstypen
Olopatadin-d3 (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um Abbauprodukte zu bilden.
Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.
Substitution: Substitutionsreaktionen können auftreten, insbesondere in Gegenwart starker Nukleophile.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Reagenzien wie Natriumhydroxid und Kaliumbromid werden häufig verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Abbauprodukte wie α-Hydroxy-Olopatadin und Olopatadin-verwandtes Compound B .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ketotifenfumarat: Ein weiteres Antihistaminikum, das bei allergischer Konjunktivitis eingesetzt wird.
Azelastinhydrochlorid: Wird bei allergischer Rhinitis und Konjunktivitis eingesetzt.
Epinastinhydrochlorid: Ein Antihistaminikum mit ähnlichen Anwendungen.
Einzigartigkeit
Olopatadin-d3 (Hydrochlorid) ist aufgrund seiner deuterierten Form einzigartig, die eine verbesserte Stabilität bietet und genauere analytische Messungen in Forschungsumgebungen ermöglicht. Seine selektive Wirkung auf Histamin-H1-Rezeptoren und die Mastzellstabilisierung unterscheidet es auch von anderen Antihistaminika .
Eigenschaften
IUPAC Name |
2-[(11E)-11-[3-[methyl(trideuteriomethyl)amino]propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3.ClH/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24;/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24);1H/b18-8+;/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRLZEKDTUEKQH-KSSVLRJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CC/C=C/1\C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


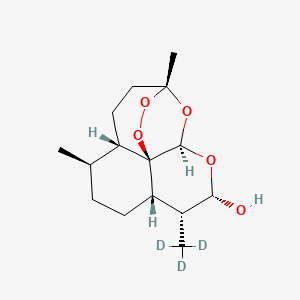

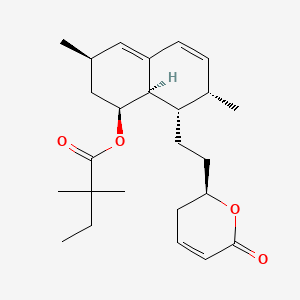

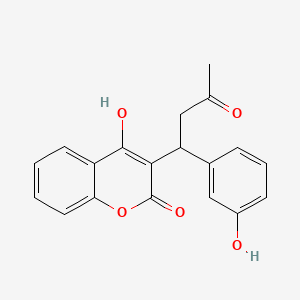
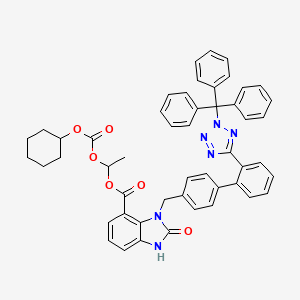


![5-[2-(Ethylseleno)ethyl]hydantoin](/img/structure/B565346.png)

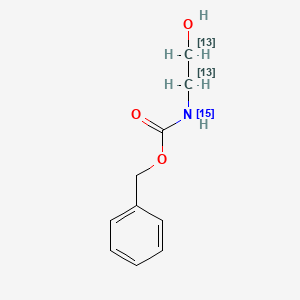
![Ethyl 2-ethoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565350.png)


